MYCi975

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

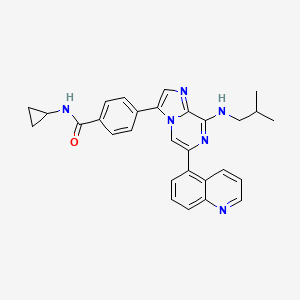

MYCi975, también conocido como NUCC-0200975, es un potente e inhibitor selectivo del oncogén MYC. MYC es un factor de transcripcion maestro responsable de regular procesos celulares esenciales, incluyendo la proliferacion, metabolismo, biosintesis y apoptosis. La regulacion al alza de la expresion de MYC se observa con frecuencia en varios tipos de cáncer, lo que lo convierte en un objetivo oncogénico altamente validado . This compound interrumpe la interaccion entre MYC y su proteína asociada MAX, promoviendo la degradacion de MYC e inhibiendo su funcion .

2. Metodos de Preparacion

Rutas Sinteticas y Condiciones de Reaccion: La sintesis de this compound involucra multiples pasos, incluyendo la formacion de intermediarios clave y sus reacciones subsecuentes bajo condiciones especificas. La ruta sintetica exacta y las condiciones de reaccion son propiedad de la empresa y se detallan en la literatura cientifica y las patentes .

Metodos de Produccion Industrial: La produccion industrial de this compound sigue rutas sinteticas similares pero se escala para satisfacer las demandas comerciales. El proceso involucra la optimizacion de las condiciones de reaccion para asegurar un alto rendimiento y pureza. El compuesto se suministra normalmente como un polvo con una pureza ≥ 98% segun se determina por cromatografia liquida de alta eficacia .

3. Analisis de Reacciones Quimicas

Tipos de Reacciones: this compound sufre varias reacciones quimicas, incluyendo:

Oxidacion: this compound puede oxidarse bajo condiciones especificas, lo que lleva a la formacion de derivados oxidados.

Reduccion: El compuesto tambien puede sufrir reacciones de reduccion, dando como resultado formas reducidas.

Sustitucion: this compound puede participar en reacciones de sustitucion donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidacion: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reduccion: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitucion: Se emplean reactivos como halógenos y nucleófilos en reacciones de sustitucion.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones especificas utilizadas. Por ejemplo, la oxidacion puede producir derivados oxidados, mientras que la reduccion puede producir formas reducidas de this compound .

4. Aplicaciones de Investigacion Cientifica

This compound tiene una amplia gama de aplicaciones de investigacion cientifica, incluyendo:

Quimica: this compound sirve como una sonda quimica para estudiar la funcion de MYC y su papel en los procesos celulares.

Biologia: El compuesto se utiliza para investigar las vias biologicas reguladas por MYC y su impacto en la proliferacion celular, metabolismo y apoptosis.

5. Mecanismo de Accion

This compound ejerce sus efectos al interrumpir la interaccion entre MYC y MAX, lo que lleva a la degradacion de MYC. Esta interrupcion se logra al promover la fosforilacion de MYC en la treonina 58, lo que dirige a MYC para su degradacion proteasómica . La inhibicion de la funcion de MYC da como resultado la supresion de la expresion genica impulsada por MYC y la inhibicion de la proliferacion de celulas cancerosas .

Compuestos Similares:

MYCi361: Otro inhibidor de MYC que interrumpe la interaccion MYC/MAX y promueve la degradacion de MYC.

10074-G5: Una pequeña molecula que interfiere con la interaccion MYC/MAX pero tiene poca selectividad.

10074-A4: Similar a 10074-G5, se dirige a la interaccion MYC/MAX con especificidad limitada.

JKY-2-169: Un compuesto que se une al complejo MYC/MAX pero carece de la potencia de this compound.

7594-0035: Otra pequeña molecula que se dirige a la interaccion MYC/MAX con una eficacia variable.

Unicidad de this compound: this compound destaca por su alta selectividad y potencia en la inhibicion de la funcion de MYC. Ha demostrado una notable tolerabilidad y eficacia in vivo, lo que lo convierte en un candidato prometedor para la terapia del cáncer . Ademas, this compound tiene un perfil farmacocinetico favorable y puede administrarse por via oral, lo que aumenta su potencial como agente terapeutico .

Aplicaciones Científicas De Investigación

MYCi975 has a wide range of scientific research applications, including:

Chemistry: this compound serves as a chemical probe to study MYC function and its role in cellular processes.

Biology: The compound is used to investigate the biological pathways regulated by MYC and its impact on cell proliferation, metabolism, and apoptosis.

Industry: The compound is utilized in drug development and screening assays to identify new cancer therapies.

Mecanismo De Acción

- MYCi975 specifically targets the MYC proteinMYC is a well-studied cancer driver gene that promotes tumorigenesis through various mechanisms, including stimulating cell proliferation, blocking apoptosis, altering metabolism, and suppressing host immunity .

- This compound affects several downstream pathways:

Target of Action

Biochemical Pathways

Action Environment

Análisis Bioquímico

Biochemical Properties

MYCi975 interacts with the MYC/MAX complex, a master transcription factor responsible for regulating essential cellular processes . It binds directly to MYC to inhibit its function and to promote its degradation by enhancing GSK3β–mediated phosphorylation . This interaction disrupts the MYC/MAX complex, leading to the inhibition of MYC function .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impairing MYC-driven gene expression . This includes effects on cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on MYC function results in changes in these cellular processes, contributing to its anti-tumor activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves disrupting the MYC/MAX interaction, promoting MYC T58 phosphorylation, and enhancing MYC degradation . These actions result in the inhibition of MYC function and the impairment of MYC-driven gene expression . This mechanism of action is at the heart of this compound’s anti-tumor activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits stability and does not degrade rapidly, allowing for long-term studies . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Lower doses are associated with the inhibition of MYC function and the impairment of MYC-driven gene expression . At higher doses, this compound exhibits potent anti-tumor activities .

Metabolic Pathways

This compound is involved in the metabolic pathway of MYC degradation . It enhances GSK3β–mediated phosphorylation, which promotes MYC degradation . This interaction with the metabolic pathway contributes to the compound’s ability to inhibit MYC function .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is believed to interact with transporters or binding proteins that facilitate its localization or accumulation .

Subcellular Localization

Current understanding suggests that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of MYCi975 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in scientific literature and patents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically supplied as a powder with a purity of ≥ 98% as determined by high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions: MYCi975 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Comparación Con Compuestos Similares

MYCi361: Another MYC inhibitor that disrupts MYC/MAX interaction and promotes MYC degradation.

10074-G5: A small molecule that interferes with MYC/MAX interaction but has poor selectivity.

10074-A4: Similar to 10074-G5, it targets MYC/MAX interaction with limited specificity.

JKY-2-169: A compound that binds to the MYC/MAX complex but lacks the potency of MYCi975.

7594-0035: Another small molecule targeting MYC/MAX interaction with varying efficacy.

Uniqueness of this compound: this compound stands out due to its high selectivity and potency in inhibiting MYC function. It has shown remarkable tolerability and efficacy in vivo, making it a promising candidate for cancer therapy . Additionally, this compound has a favorable pharmacokinetic profile and can be administered orally, enhancing its potential as a therapeutic agent .

Propiedades

IUPAC Name |

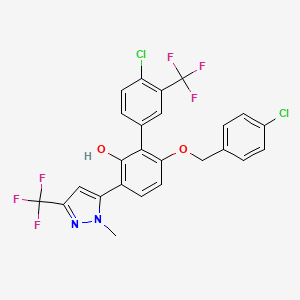

3-[(4-chlorophenyl)methoxy]-2-[4-chloro-3-(trifluoromethyl)phenyl]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16Cl2F6N2O2/c1-35-19(11-21(34-35)25(31,32)33)16-7-9-20(37-12-13-2-5-15(26)6-3-13)22(23(16)36)14-4-8-18(27)17(10-14)24(28,29)30/h2-11,36H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDFDVBYONIJLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16Cl2F6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)